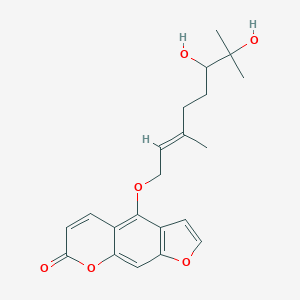
6',7'-Dihydroxybergamottin
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6',7'-dihydroxybergamottin involves complex organic reactions, including the inhibition of CYP3A activity more significantly than orange juice, which contains no measurable amounts of this compound. The compound's potent inhibitory activity on CYP3A is primarily responsible for the effects of grapefruit juice on cytochrome P450 activity in humans (Edwards et al., 1996).
Molecular Structure Analysis
The molecular structure of 6',7'-dihydroxybergamottin has been elucidated through various techniques, including NMR and mass spectrometry, revealing its furanocoumarin backbone. This structure plays a critical role in its biological activity and interactions with other molecules (Myung et al., 2012).
Chemical Reactions and Properties
6',7'-Dihydroxybergamottin undergoes biotransformation by citrus-pathogenic fungi, which can diminish its inhibitory activity towards CYP3A4. These transformations include the conversion into less active compounds, highlighting the chemical reactivity and stability of 6',7'-dihydroxybergamottin under various conditions (Myung et al., 2012).
Applications De Recherche Scientifique
Cytochrome P450 Inhibition : DHB is a potent inhibitor of CYP3A activity, a characteristic which explains the effects of grapefruit juice on cytochrome P450 activity in humans (Edwards, Bellevue, & Woster, 1996). This inhibition is significant in grapefruit/drug interactions, affecting the metabolism of various drugs.
Enhancing Drug Bioavailability : It has potential in improving the bioavailability of P-glycoprotein (P-gp) substrate drugs by modulating P-gp function (Thein Maw, Phattanawasin, Sukonpan, & Piyapolrungroj, 2020).
Impact on Grapefruit Juice-Drug Interaction Studies : DHB plays a role in grapefruit juice-drug interaction studies due to its influence on the magnitude of observed interactions (de Castro et al., 2006).
Inhibition of Carcinogenic Metabolism : It inhibits human and rat CYP1A1, an enzyme involved in the metabolism of carcinogenic polycyclic aromatic hydrocarbons (Santes-Palacios, Romo-Mancillas, Camacho-Carranza, & Espinosa-Aguirre, 2016).
Antitumor Efficacy : DHB, when formulated in DHB-micelles, enhances antitumor efficacy in tumor xenograft models, demonstrating its potential in cancer therapy (Paolini et al., 2017).
Role in Cyclosporine Disposition : It affects the disposition of cyclosporine and intestinal P-glycoprotein (Edwards et al., 1999).
Antimicrobial Activity : DHB exhibits antimicrobial activity against various bacteria strains (Widelski et al., 2018).
Analytical Applications : The development of analytical methods for DHB in plant sources and biological samples is crucial for further research in this area (Lee et al., 2016).
Health Effects : DHB, as part of grapefruit furanocoumarins, shows antioxidative, anti-inflammatory, anti-cancer activities, and promotes bone health (Hung, Suh, & Wang, 2016).
Safety And Hazards
When handling 6’,7’-Dihydroxybergamottin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, immediate medical attention is required .
Propriétés
IUPAC Name |
4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZUPBUEKFXTSD-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CCC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045401 | |
| Record name | 6′,7′-Dihydroxybergamottin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6',7'-Dihydroxybergamottin | |
CAS RN |
145414-76-2, 71339-34-9 | |
| Record name | 6′,7′-Dihydroxybergamottin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145414-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071339349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6′,7′-Dihydroxybergamottin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



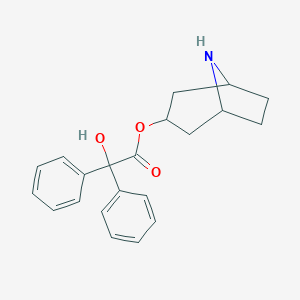
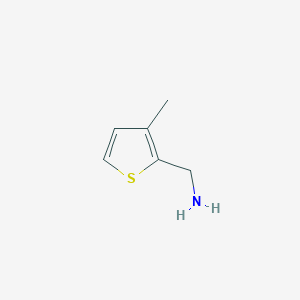

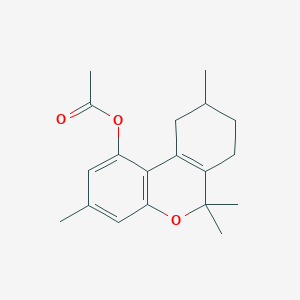

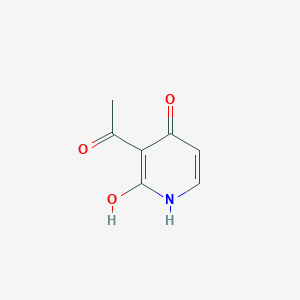

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)
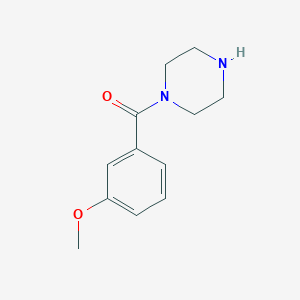
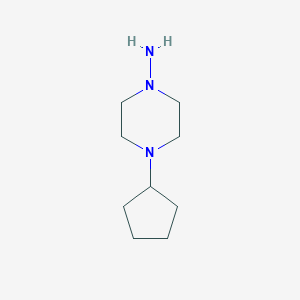
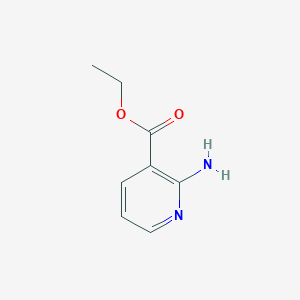
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)
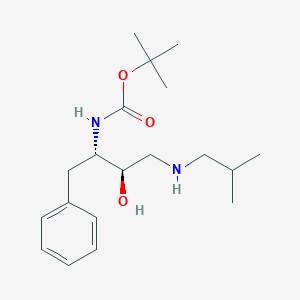
![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)